2-Amino-1-(5-amino-1H-imidazol-4-YL)ethanone
Overview
Description
2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone: is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, including histidine and histamine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone typically involves the catalytic reduction of an acid-addition salt of 2-amino-1-(5-amino-1-(protected)-1H-imidazol-4-yl)ethanone . This process can be carried out under mild conditions using hydrogen gas and a suitable catalyst such as palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: The reduction of this compound can yield different imidazole-based products.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Nucleophilic reagents such as alkyl halides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with additional functional groups, while reduction can produce simpler imidazole compounds.
Scientific Research Applications
Chemistry: In chemistry, 2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone is used as a building block for the synthesis of more complex heterocyclic compounds . It is also employed in the development of new synthetic methodologies for imidazole derivatives.
Biology: This compound is of interest in biological research due to its structural similarity to naturally occurring imidazole-containing molecules. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine: Its imidazole ring is a key pharmacophore in many therapeutic agents, including antifungal, antiviral, and anticancer drugs .
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and functional materials. Its versatility makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity and catalysis . Additionally, the amino groups can form hydrogen bonds with biological macromolecules, affecting their structure and function.
Comparison with Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in protein structure and function.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Imidazole: A simple heterocyclic compound that serves as a precursor to many biologically active molecules.
Uniqueness: 2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its dual amino groups make it a versatile intermediate for further functionalization and derivatization, enabling the synthesis of a wide range of imidazole-based compounds .
Properties
IUPAC Name |
2-amino-1-(4-amino-1H-imidazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c6-1-3(10)4-5(7)9-2-8-4/h2H,1,6-7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNGGNHLWMHYNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579711 | |
Record name | 2-Amino-1-(4-amino-1H-imidazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69195-92-2 | |
Record name | 2-Amino-1-(4-amino-1H-imidazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone in the synthesis of adenosine deaminase inhibitors?
A1: this compound serves as a crucial starting material in the synthesis of various adenosine deaminase inhibitors, including pentostatin analogues. [, ] This compound undergoes a cyclization reaction with orthoesters to form the core imidazo[4,5-d][1,3]diazepin-8(3H)-one ring system found in these inhibitors. [, ] Subsequent glycosylation and reduction steps are then employed to introduce the desired substituents and stereochemistry. [, ]
Q2: How does the structure of pentostatin analogues, synthesized using this compound, influence their adenosine deaminase inhibitory activity?
A2: Research indicates that modifications at the C-5 position of the imidazo[4,5-d][1,3]diazepin-8(3H)-one ring system, derived from this compound, can significantly impact the inhibitory activity against adenosine deaminase. [] For example, replacing the 5'-hydroxyl group of pentostatin with a methyl or ethyl group resulted in a decrease in inhibitory potency. [] This suggests that the 5'-hydroxyl group is important for binding to the enzyme. The study also found that the acyclic analogue, lacking the ribose ring, retained significant inhibitory activity, indicating that the imidazo[4,5-d][1,3]diazepin-8(3H)-one core plays a critical role in enzyme binding. [] These findings highlight the structure-activity relationship and provide valuable insights for designing more potent and selective adenosine deaminase inhibitors.
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